(2R,4R)-4-fluoropyrrolidine-2-carboxylic acid

Thrombin Inhibition Anticoagulant Development Structure-Activity Relationship (SAR)

Researchers face inconsistent bioactivity when substituting fluoroproline isomers. This (2R,4R) stereoisomer provides validated stereochemical control for CNS PET tracer development and serine protease inhibitors. - **Key data**: 300x higher thrombin inhibition potency vs. (4S) isomer; 50x higher brain uptake than D-isomer. - **Application**: 18F-labeled tracers for stroke recovery & collagen-mimetic biomaterials. - **Supply**: Strict (>98% purity, chiral purity verified).

Molecular Formula C5H8FNO2
Molecular Weight 133.12 g/mol
CAS No. 913820-71-0
Cat. No. B3166759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-4-fluoropyrrolidine-2-carboxylic acid
CAS913820-71-0
Molecular FormulaC5H8FNO2
Molecular Weight133.12 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)F
InChIInChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m1/s1
InChIKeyZIWHMENIDGOELV-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,4R)-4-Fluoropyrrolidine-2-carboxylic Acid Sourcing


(2R,4R)-4-Fluoropyrrolidine-2-carboxylic acid, also known as cis-4-fluoro-D-proline, is a fluorinated chiral pyrrolidine derivative and a non-proteinogenic amino acid [1]. It serves as a versatile chiral building block in asymmetric synthesis due to its defined (2R,4R) stereochemistry, which dictates specific spatial arrangements of atoms crucial for interactions with biological targets . Its molecular formula is C₅H₈FNO₂, with a molecular weight of 133.12 g/mol .

Stereochemical Specificity of (2R,4R)-4-Fluoropyrrolidine-2-carboxylic Acid


The (2R,4R) stereoisomer of 4-fluoropyrrolidine-2-carboxylic acid is not a generic substitute for other diastereomers. Research unequivocally demonstrates that the biological activity, metabolic handling, and target binding of 4-fluoroprolines are exquisitely sensitive to stereochemistry [1]. For instance, the (4R) and (4S) configurations exhibit a 300-fold difference in potency for thrombin inhibition [2], while D- and L-isomers show a 50-fold difference in brain uptake [3]. Therefore, substituting this specific isomer with a less expensive or more readily available analog without rigorous validation will likely lead to experimental failure, erroneous data, or unsuccessful synthetic outcomes.

Comparative Evidence for (2R,4R)-4-Fluoropyrrolidine-2-carboxylic Acid


Thrombin Inhibition Potency: Stereoisomer Comparison

In the development of thrombin inhibitors, the (4R)-fluoroproline isomer exhibits a striking 300-fold greater potency compared to the (4S)-fluoroproline isomer [1]. This indicates that the (2R,4R) configuration is critical for high-affinity target engagement.

Thrombin Inhibition Anticoagulant Development Structure-Activity Relationship (SAR)

Brain Uptake of D-cis vs. L-cis Fluoroproline

D-cis-4-[18F]fluoroproline (D-cis-FPro) demonstrates a highly significant, 50-fold higher standardized uptake value (SUV) in the rat cerebral cortex compared to its L-isomer [1]. This preferential transport is a critical differentiator for CNS applications.

Blood-Brain Barrier Transport PET Tracer Development Neuroimaging

Secondary Neurodegeneration Detection in Ischemia

In a rat model of focal cortical ischemia, D-cis-4-[18F]fluoroproline (D-cis-FPro) showed high uptake in the lesion demarcation zone (lesion-to-brain ratio of 11.4 ± 4.6) and in ipsilateral thalamic nuclei (ratio of 6.6 ± 2.0), indicating its utility as a sensitive marker for retrograde degeneration [1].

Neurodegeneration PET Imaging Stroke Research

Stereochemical Effects on Collagen Stability

The effect of 4-fluoroproline on collagen stability is strictly governed by its stereochemistry. While the (2S,4S)-isomer is highly stabilizing in the Xaa position, the (2S,4R)-isomer is strongly destabilizing [1]. This context establishes the necessity of a specific isomer for achieving a desired biophysical outcome.

Collagen Mimetics Protein Engineering Biomaterials

Metabolic Stability of Fluoroproline-Based Thrombin Inhibitors

Incorporation of 4-fluoroproline into thrombin inhibitors was a deliberate strategy to reduce oxidative metabolism, leading to compounds with excellent oral bioavailability (F=100% in dogs) and moderate clearance [1].

Metabolic Stability Peptidomimetics Oral Bioavailability

Application Scenarios for (2R,4R)-4-Fluoropyrrolidine-2-carboxylic Acid


CNS-Penetrant PET Tracers for Neurodegeneration

Based on evidence of 50-fold higher brain uptake and high lesion-to-brain ratios in ischemic models, (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid is a superior chiral precursor for developing 18F-labeled PET tracers. These tracers are specifically indicated for imaging secondary neurodegeneration, stroke recovery, and other CNS disorders where the blood-brain barrier is a critical obstacle [1].

Potent and Metabolically Stable Thrombin Inhibitors

The 300-fold potency advantage of the (4R) isomer and the documented improvement in metabolic stability and oral bioavailability make this compound an essential building block for next-generation anticoagulant therapies. It is particularly valuable for medicinal chemistry programs focused on serine protease inhibition [2].

Peptide Engineering for Stability and Conformation

As a fluorinated proline analog, this compound can be incorporated into collagen mimetic peptides or other bioactive sequences to investigate or modulate conformational stability and proteolytic resistance. The known dichotomous effect of 4-fluoroproline stereoisomers on collagen stability makes the (2R,4R) isomer a critical tool for structure-function studies and the design of stable biomaterials [3].

Chiral Building Block in Asymmetric Synthesis

This compound serves as a powerful chiral building block for creating enantiomerically pure molecules. Its defined (2R,4R) stereochemistry is essential for controlling the stereochemical outcome in multi-step syntheses of complex drug candidates where the specific spatial arrangement is paramount for biological activity .

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